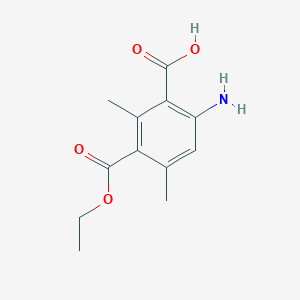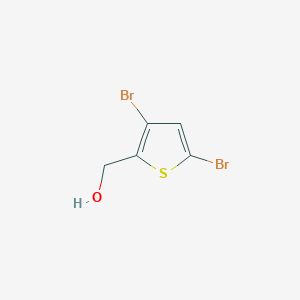
Methyl 3-(2-iodophenyl)-3-oxopropanoate
概要
説明
Methyl 3-(2-iodophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H9IO3. It is a derivative of propanoic acid, featuring an iodine atom attached to a phenyl ring, which is further connected to a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-iodophenyl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenyl-3-oxopropanoate using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure the selective introduction of the iodine atom at the ortho position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-(2-iodophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
Methyl 3-(2-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Methyl 3-(2-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Methyl 3-(4-iodophenyl)-3-oxopropanoate: Similar structure but with the iodine atom at the para position.
Methyl 3-(2-bromophenyl)-3-oxopropanoate: Bromine instead of iodine, affecting reactivity and physical properties.
Methyl 3-(2-chlorophenyl)-3-oxopropanoate: Chlorine instead of iodine, with different reactivity and applications.
Uniqueness
Methyl 3-(2-iodophenyl)-3-oxopropanoate is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
methyl 3-(2-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFREBKLHSCRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)





![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B3278309.png)




